molecular formula C9H5F2N3O B13134591 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile

6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile

Katalognummer: B13134591
Molekulargewicht: 209.15 g/mol
InChI-Schlüssel: UTYGERVBEKCAKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. The presence of the difluoromethoxy group in this compound enhances its chemical stability and biological activity.

Eigenschaften

Molekularformel

C9H5F2N3O

Molekulargewicht

209.15 g/mol

IUPAC-Name

6-(difluoromethoxy)-1H-benzimidazole-2-carbonitrile

InChI

InChI=1S/C9H5F2N3O/c10-9(11)15-5-1-2-6-7(3-5)14-8(4-12)13-6/h1-3,9H,(H,13,14)

InChI-Schlüssel

UTYGERVBEKCAKH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1OC(F)F)NC(=N2)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the difluoromethoxy group: This step involves the reaction of the benzimidazole intermediate with a difluoromethylating agent under controlled conditions.

    Formation of the carbonitrile group: This can be done by the reaction of the intermediate with a cyanating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may yield partially or fully reduced benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as improved stability and reactivity.

Wirkmechanismus

The mechanism of action of 6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Known for its use in the synthesis of pharmaceuticals like pantoprazole.

    5-Chloro-1-[(1S)-1-cyclopropyl-2-methoxyethyl]-3-[(6-(difluoromethoxy)-2,5-dimethyl-3-pyridinyl]amino]-2(1H)-pyrazinone: A compound with similar structural features and biological activities.

Uniqueness

6-(Difluoromethoxy)-1H-benzo[d]imidazole-2-carbonitrile is unique due to the presence of both the difluoromethoxy and carbonitrile groups, which enhance its chemical stability and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.